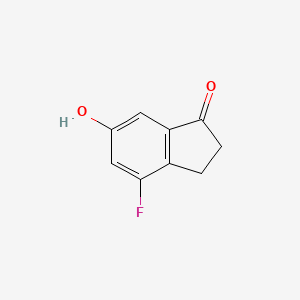

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Description

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated indenone derivative featuring a ketone group in the indane scaffold, with a fluorine atom at the 4-position and a hydroxyl group at the 6-position. The fluorine and hydroxyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

4-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDADYBSYVRVIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one as the starting material.

Hydroxylation: The hydroxyl group is introduced using hydroxylation reagents like OsO4 or KMnO4 under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, resulting in the formation of 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one.

Reduction: Reduction reactions can reduce the carbonyl group to an alcohol, producing 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridine, often used in acidic conditions.

Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one

Reduction: 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol

Substitution: Various derivatives depending on the substituent used

Scientific Research Applications

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound's biological activity can be explored for potential therapeutic uses.

Medicine: It may be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of indenones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing vs. In contrast, methoxy groups (electron-donating) in analogs like 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one increase lipophilicity and may alter metabolic pathways .

- Hydroxyl Group Impact: The hydroxyl group at position 6 in the target compound introduces hydrogen-bonding capability, which is absent in analogs like 5,6-Difluoro-2,3-dihydro-1H-inden-1-one. This feature could enhance solubility and receptor interactions, as seen in the anti-inflammatory activity of benzylidene-substituted indenones .

Pharmacological Activities

- Anti-Inflammatory Effects : The hydroxyl group at position 6 in the target compound is critical for activity, as demonstrated by analogs like compound 7x, which inhibit LPS-induced inflammation in macrophages (IC₅₀: 3.2 μM) .

- Anticancer Potential: Fluorinated indenones, such as FCY-302, show antiproliferative effects against leukemia cells by modulating oxidative stress pathways . The target compound’s fluorine atom may similarly enhance metabolic stability and target selectivity.

- Enzyme Inhibition: Methoxy- and chloro-substituted indenones (e.g., 5-Chloro-2,3-dihydro-1H-inden-1-one) are intermediates in synthesizing kinase inhibitors, suggesting that the target compound’s substituents could be optimized for enzyme-targeted therapies .

Biological Activity

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique indanone structure, which is known for its versatility in medicinal applications. The presence of the fluorine and hydroxy substituents enhances its interaction with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H7F O2 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Studies suggest that modifications to the indanone structure can enhance MAO-B inhibitory activity, making it a candidate for treating conditions like Parkinson's disease .

- Antioxidant Activity : The hydroxy group contributes to antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress, which is beneficial in various pathological conditions .

- Antitumor Activity : Research indicates that derivatives of indanone structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Study 1: MAO-B Inhibition

A study evaluated the inhibitory effects of several indanone derivatives on MAO-B activity. The results indicated that this compound exhibited a notable IC50 value, demonstrating its potential as a therapeutic agent for neurodegenerative diseases. Specifically, the compound showed an IC50 value comparable to established MAO-B inhibitors like safinamide .

Study 2: Antioxidant Properties

In vitro assays conducted on various cell lines revealed that this compound significantly reduced oxidative stress markers. The compound's ability to modulate reactive oxygen species (ROS) levels suggests its potential application in conditions associated with oxidative damage .

Study 3: Antitumor Effects

A series of experiments tested the cytotoxicity of the compound against human cancer cell lines (e.g., HeLa, MCF7). Results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Indinavir | Indane derivative | Antiviral |

| Donepezil | Indanone derivative | Alzheimer's treatment |

| Safinamide | MAO-B inhibitor | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.